2-Ethyl-4-methylthiazole

描述

Significance of Thiazole (B1198619) Derivatives in Contemporary Scientific Research

The scientific community's interest in thiazole derivatives is rooted in their proven and potential applications across diverse fields, from medicinal chemistry to materials science. tandfonline.comnih.gov

Heterocyclic compounds that incorporate both sulfur and nitrogen atoms are fundamental to numerous biological and industrial processes. nih.gov These systems are integral to the structure of many pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net Their presence is noted in a wide array of bioactive compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. jetir.org The unique physicochemical characteristics of sulfur-nitrogen heterocycles, stemming from the electronegativity differences and the availability of unshared electron pairs, set them apart from their carbocyclic counterparts and contribute to their broad utility. nih.gov

The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with properties relevant to the development of new materials like molecular conductors and magnets. nih.govresearchgate.net In medicinal chemistry, the thiazole ring is a key component in many therapeutic agents. globalresearchonline.netnih.gov

Current research is actively exploring the modification of the thiazole ring to synthesize novel compounds with enhanced or specific activities. globalresearchonline.netnih.gov A primary focus is the substitution at various positions of the thiazole ring to generate new molecules with potent biological activities. globalresearchonline.net The hybridization of the thiazole ring with other heterocyclic structures is a promising strategy to enhance the potency of new compounds. tandfonline.com

Researchers are also investigating more efficient and environmentally friendly methods for synthesizing thiazole derivatives. researchgate.net This includes the development of one-pot synthesis procedures and the use of novel catalysts to improve reaction yields and reduce waste. tandfonline.com The goal is to create a diverse library of thiazole derivatives for screening and development in various applications. researchgate.net

Foundational Research Perspectives on 2-Ethyl-4-methylthiazole

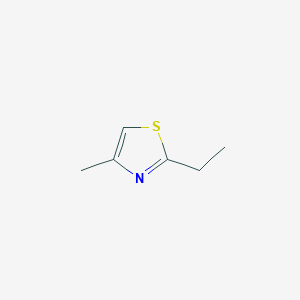

This compound is a specific thiazole derivative with the chemical formula C₆H₉NS. biosynth.com It is characterized by an ethyl group at the 2-position and a methyl group at the 4-position of the thiazole ring. This compound is recognized as a flavoring agent and has been identified in various natural sources, including roasted coffee, raspberries, and roasted pork. chemicalbook.com

Early research on this compound likely focused on its isolation from natural products and the characterization of its organoleptic properties. It is described as having a nutty, green odor and a taste profile that can be oily, woody, and musty with cocoa and coffee nuances at different concentrations. chemicalbook.comperfumerflavorist.com Foundational studies would have also involved the development of synthetic routes to produce the compound for commercial and research purposes. The Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides, represents a plausible and common pathway for synthesizing such derivatives.

Chemical Profile of this compound

A comprehensive understanding of this compound necessitates a detailed examination of its chemical and physical properties, molecular structure, and spectroscopic data.

Physicochemical Properties

This compound exhibits a distinct set of physical and chemical characteristics that define its behavior and applications.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Boiling Point | 161-162 °C |

| Density | 1.026 g/mL at 25 °C |

| Refractive Index | n20/D 1.505 |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.com

Structural Elucidation

The molecular structure of this compound consists of a five-membered thiazole ring with an ethyl substituent at position 2 and a methyl substituent at position 4.

Key Structural Features:

SMILES String: CCC1=NC(C)=CS1 sigmaaldrich.com

InChI Key: VGRVKVGGUPOCMT-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic Data Analysis

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Mass Spectrometry: In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak at m/z 127.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the ethyl and methyl protons, as well as the proton on the thiazole ring. The chemical shifts are influenced by the electronic environment of the heterocyclic ring. ijarsct.co.in

Synthesis and Manufacturing

The production of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent method.

Common Synthetic Pathways

The Hantzsch synthesis is a classical and versatile method for the preparation of thiazole derivatives. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For this compound, this could involve the reaction of a halogenated pentanone derivative with thioacetamide.

Another potential synthetic approach involves the reaction of ethyl 2-chloroacetoacetate with thiourea (B124793), followed by further modifications to introduce the ethyl group at the 2-position, though this is a more complex route.

Industrial-Scale Production Considerations

For large-scale manufacturing, the efficiency, cost-effectiveness, and environmental impact of the synthetic route are critical factors. The chosen pathway should utilize readily available starting materials and aim for high yields with minimal byproducts. tandfonline.com Purification of the final product is often achieved through vacuum distillation.

Occurrence and Applications in Research

This compound is found in nature and is also synthesized for various research and commercial applications, particularly in the fields of food chemistry and analytical science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVKVGGUPOCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065923 | |

| Record name | Thiazole, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; nutty, green odour | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.026-1.031 | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15679-12-6 | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methyl thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-METHYL THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC1ZV6X4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Contemporary Approaches to Thiazole (B1198619) Synthesis

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several key strategies being continuously refined for improved efficiency and broader applicability.

Hantzsch Thiazole Synthesis: Mechanistic Principles and Adaptations for Thiazole Derivatives

First described in 1887 by Arthur R. Hantzsch, the Hantzsch thiazole synthesis remains a fundamental and widely utilized method for the preparation of thiazoles. synarchive.com The reaction's enduring popularity stems from its simplicity and the ability to introduce various functional groups. bepls.com The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) in refluxing alcohol. scispace.com While effective for simple thiazoles, this method can result in low yields for some substituted variants due to dehalogenation side reactions. scribd.com

The core of the Hantzsch synthesis is the reaction between an α-halo ketone and a thioamide or thiourea derivative. synarchive.com The strong nucleophilicity of the sulfur atom in the thioamide or thiourea is a key driving force of the reaction. scribd.com The generally accepted mechanism involves the initial nucleophilic attack of the sulfur atom on the α-carbon of the halo-ketone, followed by cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net

Modifications to the traditional Hantzsch synthesis have been developed to overcome its limitations, such as harsh reaction conditions and long reaction times. scispace.com For instance, the use of α-tosyloxy ketones has been explored as a replacement for α-haloketones. scribd.com Furthermore, the reaction conditions can influence the regioselectivity of the condensation, particularly when using N-monosubstituted thioureas. Under neutral conditions, 2-(N-substituted amino)thiazoles are formed exclusively. However, acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Cyclization-Dehydrogenation Strategies for Thiazole Ring Construction

Alternative strategies for synthesizing the thiazole ring involve cyclization-dehydrogenation sequences. These methods often provide access to thiazole derivatives that may be difficult to obtain through the Hantzsch synthesis. One such approach involves the reaction of cyclohexanones with thioureas in the presence of catalytic iodine and molecular oxygen as the oxidant under mild conditions to produce 2-aminobenzothiazoles. acs.org While this specific example leads to a fused thiazole system, the underlying principle of forming the heterocyclic ring followed by an aromatization step is a valuable strategy. A patented two-step process for the synthesis of the related imidazole (B134444) derivative, 2-ethyl-4-methylimidazole, utilizes a cyclization reaction between a diamine and propionitrile (B127096) followed by a dehydrogenation step catalyzed by Raney nickel. This highlights a potential, though not directly documented for 2-ethyl-4-methylthiazole, synthetic route involving separate cyclization and aromatization steps.

Focused Synthesis of this compound and its Analogues

The specific synthesis of this compound and its structurally related analogues often employs tailored versions of general thiazole synthetic methods, with a focus on efficiency and the introduction of desired substituents.

One-Pot Procedures for the Efficient Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

The following table summarizes a selection of synthesized 2-substituted-4-methylthiazole-5-carboxylates using a one-pot procedure, highlighting the versatility of this approach.

| Entry | R Group | Product | Yield (%) | Melting Point (°C) |

| 1 | H | 4a | 72 | 178–179 |

| 2 | Allyl | 4b | 76 | 109–110 |

| 3 | i-Pr | 4c | 62 | 99–104 |

| 4 | n-Bu | 4d | 78 | 110–111 |

| 5 | 3,5-Cl-Ph | 4e | 73 | 186–188 |

| 6 | 4-F-Ph | 4f | 73 | 211–212 |

| 7 | 4-SO2NH2-Ph | 4g | 56 | 245–247 |

| 8 | Phenyl | 4h | 50 | 191–192 |

| Data sourced from a study on the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. researchgate.net |

Utilization as a Crucial Building Block in Complex Organic Synthesis

Beyond its direct applications, this compound and its derivatives, particularly ethyl 2-amino-4-methylthiazole-5-carboxylate, serve as important building blocks in the synthesis of more complex and biologically significant molecules. tandfonline.comchemimpex.com For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the antibiotic cefditoren (B193786) pivoxil. tandfonline.com The thiazole ring system is a common scaffold in medicinal chemistry, and the ability to synthesize and functionalize compounds like this compound is crucial for the development of new therapeutic agents. tandfonline.comnih.gov The reactivity of the thiazole ring, including its potential for direct arylation using palladium catalysts, opens up further avenues for creating complex organic molecules. researchgate.net

Direct Arylation Reactions of Thiazole Derivatives

Direct C-H arylation has emerged as a powerful and more sustainable alternative to traditional cross-coupling reactions like Suzuki, Stille, or Negishi for the functionalization of thiazole rings. clockss.orgorganic-chemistry.org This method avoids the pre-functionalization of the thiazole ring, thereby reducing the number of synthetic steps and the generation of waste. organic-chemistry.org

Palladium catalysts have been instrumental in advancing direct arylation reactions of thiazole derivatives. clockss.orgorganic-chemistry.org Research has shown that the choice of catalyst, ligands, and reaction conditions can profoundly influence the regioselectivity and efficiency of the arylation process.

One of the key challenges in the direct arylation of thiazoles is controlling the position of arylation (C2, C4, or C5). Studies have demonstrated that palladium catalyst systems can be fine-tuned to achieve regiodivergent C-H arylation. For instance, a combination of a palladium catalyst, a phosphine (B1218219) ligand like PPh₃, and a base such as NaOtBu can selectively promote C2-arylation. nih.gov Conversely, employing a different ligand, like bathophenanthroline (B157979) (Bphen), with a base like K₃PO₄ can direct the arylation to the C5 position. nih.gov This catalyst-controlled regioselectivity provides a streamlined pathway to synthesize variously substituted thiazoles, including 2,4,5-triarylated thiazoles through sequential arylation. nih.gov

Ligand-free palladium catalysis, particularly with palladium acetate (B1210297) (Pd(OAc)₂), has also proven highly effective for the direct arylation of thiazoles, offering an economically and environmentally attractive option. organic-chemistry.orgresearchgate.net This approach can be performed with very low catalyst loadings, sometimes as little as 0.001-0.1 mol%, especially with activated aryl bromides. organic-chemistry.org The use of Pd(OAc)₂ with a base like potassium acetate (KOAc) in a solvent such as N,N-dimethylacetamide (DMAc) has been successful in the C5-arylation of 2-alkylthiazoles like this compound. researchgate.net

The choice of base is also critical. Sodium hydroxide (B78521) has been identified as a cost-effective activator for the palladium-catalyzed C-H arylation of thiazoles with aryl bromides, particularly when a bulky trialkylphosphine ligand is used. clockss.org

Below is an interactive data table summarizing various palladium-catalyzed direct arylation reactions of thiazole derivatives.

Table 1: Palladium-Catalyzed Direct Arylation of Thiazole Derivatives

| Catalyst System | Reactants | Position of Arylation | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/PPh₃/NaOtBu | Thiazole + Aryl Halides | C2 | High | nih.gov |

| Pd/Bphen/K₃PO₄ | Thiazole + Aryl Halides | C5 | Various | nih.gov |

| Pd(OAc)₂ (ligand-free) | Thiazole Derivatives + Activated Aryl Bromides | C5 | Good to Excellent | organic-chemistry.org |

| Pd(OAc)₂/KOAc | This compound + 2-Bromoselenophene | C5 | 64 | beilstein-journals.orgd-nb.info |

Research Challenges and Innovations in this compound Synthesis

Despite the advancements, the synthesis of this compound and its derivatives is not without its challenges. Researchers are continuously working on innovative solutions to address these issues.

A primary challenge in thiazole synthesis is achieving high regioselectivity, as competing reaction pathways can lead to a mixture of isomers. nih.gov For example, in the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, the reaction of unsymmetrical reagents can result in different regioisomers. bepls.com

Innovations to address this include the development of regioselective one-pot syntheses. For instance, a method for the regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been developed by reacting α-bromo-1,3-diketones with a specific carbothioamide under solvent-free conditions. nih.gov Similarly, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides has been shown to produce 2,5- and 4,5-disubstituted thiazoles with high regioselectivity, confirmed by X-ray diffraction studies. researchgate.net

In the context of direct arylation, computational models have been used to understand the subtle differences in reaction pathways that lead to C2 versus C5 arylation. These studies reveal that the interplay of stabilizing and destabilizing interactions between the palladium catalyst, the thiazole, and the aryl group in the transition states is crucial for directing the regioselectivity. nih.gov

One strategy to minimize byproducts is the use of ligand-free palladium catalyst systems in direct arylation, which can selectively produce 5-arylated thiazoles without the formation of homocoupling byproducts. organic-chemistry.org The optimization of reaction conditions, such as catalyst loading, temperature, and the choice of base and solvent, is also crucial. For example, in the direct arylation of this compound with 2-bromoselenophene, a study of various catalysts, bases, and solvents revealed that Pd(OAc)₂ with KOAc in DMA at 110°C provided the optimal yield. beilstein-journals.orgd-nb.info

One-pot synthesis procedures have also been developed to improve efficiency and reduce byproduct formation by telescoping multiple reaction steps. tandfonline.commobt3ath.com For instance, an efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and thiourea derivatives has been reported to significantly increase yields compared to traditional two-step methods. tandfonline.commobt3ath.com

There is a growing emphasis in academic research on developing sustainable or "green" synthetic routes for thiazole derivatives. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent in Hantzsch thiazole synthesis is one such example of a greener approach. jocpr.com Ligand-free palladium-catalyzed direct arylation is also considered a more sustainable method as it avoids the need for organometallic reagents and reduces waste. organic-chemistry.org The only byproducts in this case are often simple salts like acetic acid and potassium bromide. organic-chemistry.org

Furthermore, research into one-pot syntheses contributes to sustainability by reducing the number of steps, solvent usage, and energy consumption. tandfonline.commobt3ath.com The development of reusable catalysts, such as silica-supported tungstosilisic acid for Hantzsch thiazole synthesis, also aligns with the principles of green chemistry. mdpi.com These academic endeavors are paving the way for more environmentally friendly industrial production of thiazole compounds.

Exploration of Chemical Reactivity and Mechanistic Pathways

Reactivity Profiles of 2-Ethyl-4-methylthiazole

The compound undergoes a range of reactions, including oxidation, reduction, and substitution, which allow for the synthesis of diverse derivatives. chemimpex.com Its stability combined with its capacity for chemical modification makes it a valuable building block for more complex molecules. chemimpex.com

The oxidation of this compound and related structures can target either the alkyl side chains or the thiazole (B1198619) ring itself, leading to a variety of derivatives. While specific studies on this compound are limited, research on analogous compounds provides significant insight into its potential oxidative pathways.

Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed to form different derivatives. For instance, studies on the closely related 2,4-dimethylthiazole (B1360104) have shown that the methyl groups can be oxidized. The rearrangement of 2,4-dimethylthiazole 3-oxide in acetic anhydride (B1165640) yields a mixture of 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole, demonstrating a pathway to introduce oxygenated functional groups onto the side chains. cdnsciencepub.com In this specific reaction, the 2-methyl group was found to be significantly more reactive than the 4-methyl group, with the acetoxymethyl derivatives forming in a 4.5 to 1 ratio, respectively. cdnsciencepub.com

Furthermore, oxidation can lead to the formation of carboxylic acids. The oxidation of a mixture of hydroxymethyl isomers of 2,4-dimethylthiazole with alkaline permanganate resulted in a poor yield of 4-methyl-2-thiazolecarboxylic acid. cdnsciencepub.com In other systems, such as 4-methyl-5-hydroxymethyl thiazole, oxidation using agents like pyridinium (B92312) chlorochromate (PCC) or a Jones reagent (CrO₃/H₂SO₄) effectively converts the hydroxymethyl group into a formyl group (aldehyde). google.com This suggests that the ethyl group at the 2-position of this compound could potentially be oxidized to an acetyl group or further to a carboxylic acid under appropriate conditions.

Reduction reactions involving this compound can alter the thiazole ring, leading to new chemical entities. Common reducing agents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. fishersci.com These reactions can potentially lead to the saturation of the thiazole ring, forming thiazolidine (B150603) derivatives, or the reductive cleavage of the ring system, depending on the reaction conditions and the strength of the reducing agent. While specific examples detailing the reduction of this compound are not extensively documented in the provided literature, the general reactivity of thiazoles suggests these pathways are plausible.

The thiazole ring in this compound is susceptible to substitution reactions, with the C5 position being a primary site for electrophilic attack. researchgate.net

Direct Arylation (Electrophilic Substitution): A significant reaction is the palladium-catalyzed direct arylation at the C5 position. Research has demonstrated that 2-alkyl-substituted thiazoles, such as this compound, readily undergo arylation at this site. researchgate.net This C-H activation strategy provides an efficient route to synthesize 5-arylthiazole derivatives. In a study coupling this compound with 2-bromoselenophene, the C5-arylated product was obtained in good yield. beilstein-journals.org The reaction is typically catalyzed by a phosphine-free palladium acetate (B1210297) [Pd(OAc)₂] system with potassium acetate (KOAc) as the base. researchgate.netbeilstein-journals.org This regioselectivity is attributed to the electronic properties and steric hindrance imposed by the ethyl and methyl groups at the C2 and C4 positions, respectively. researchgate.net

Table 1: Palladium-Catalyzed Direct Arylation of this compound with Aryl Halides

This table summarizes the conditions and outcomes of direct arylation reactions at the C5 position of this compound.

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoselenophene | Pd(OAc)₂ | KOAc | DMA | 90 | 80 | beilstein-journals.org |

Other Substitution Reactions: The thiazole nucleus can participate in various other substitution reactions. nih.gov While nucleophilic substitution is generally less common on the electron-rich thiazole ring unless an activating group is present, such reactions are theoretically possible. For example, the synthesis of various substituted thiazoles often begins with a precursor like ethyl 2-amino-4-methylthiazole-5-carboxylate, which can then undergo numerous transformations at the amino group. tandfonline.comtandfonline.comnih.gov

Structure-Reactivity Relationship Studies of the Thiazole Moiety

The substitution pattern of the thiazole ring profoundly influences its reactivity. In this compound, the electron-donating nature of the alkyl groups at positions 2 and 4 increases the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack.

Studies on related dimethylated compounds highlight the differential reactivity of the substituent positions. In the rearrangement of 2,4-dimethylthiazole 3-oxide, the greater reactivity of the 2-methyl group compared to the 4-methyl group has been attributed to factors like bond fixation and the degree of conjugation within the thiazole system. cdnsciencepub.com

The direct arylation at the C5 position is a clear example of a structure-reactivity relationship. The presence of alkyl groups at C2 and C4 directs the substitution almost exclusively to the C5 position, as competitive C-H activation at other sites is less favorable. researchgate.net This contrasts with 2-aryl azoles, where competitive ortho C-H activation on the aryl substituent can occur. researchgate.net The steric and electronic effects of the ethyl and methyl groups are therefore critical in determining the regiochemical outcome of these reactions.

Furthermore, modifications to the substituents on the thiazole ring have been shown to significantly impact the biological activity of the resulting derivatives, a key aspect of structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov For example, in a series of HSET inhibitors, removing the methyl group or the ethyl ester from a 2-amido-4-methylthiazole-5-carboxylate scaffold caused a drastic reduction in potency, highlighting the critical role of these specific substituents. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Acetoxymethyl-4-methylthiazole |

| This compound |

| 2,4-Dimethylthiazole |

| 2,4-Dimethylthiazole 3-oxide |

| 2-Hydroxy-4-methylthiazole |

| 4-Acetoxymethyl-2-methylthiazole |

| 4-Methyl-2-thiazolecarboxylic acid |

| 4-Methyl-5-formyl-thiazole |

| 4-Methyl-5-hydroxymethyl thiazole |

| 4-Methylthiazole 3-oxide |

| Cefditoren (B193786) pivoxil |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Jones reagent (Chromium trioxide in sulfuric acid) |

| Lithium aluminum hydride |

| Palladium acetate |

| Potassium permanganate |

| Pyridinium chlorochromate |

| Sodium borohydride |

In Depth Biological Activities and Pharmacological Research

Natural Occurrence and Role in Food Chemistry

2-Ethyl-4-methylthiazole has been reported as a volatile constituent in a variety of cooked and roasted foods.

Natural Sources:

Roasted Coffee chemicalbook.com

Raspberry chemicalbook.com

Roasted Pork chemicalbook.com

Toasted Sesame Seed Oil nih.gov

Chicken Soup Stock chemicalbook.com

Applications in Analytical Chemistry and Material Science

In analytical chemistry, this compound can be used as a reference standard for the identification and quantification of this compound in various matrices, such as food and environmental samples. Gas chromatography (GC) and mass spectrometry (GC-MS) are common techniques used for its detection. nih.gov While its primary applications are in the flavor industry, the broader class of thiazole (B1198619) derivatives is being explored in material science for their potential in creating novel materials with specific electronic or optical properties. nih.gov

Applications in Food Science and Advanced Flavor Chemistry

Natural Occurrence and Formation Pathways in Food Systems

2-Ethyl-4-methylthiazole is naturally present in various cooked and roasted foods, where it plays a crucial role in defining their characteristic aromas.

Detection in Various Food Matrices

This compound has been identified in a diverse range of food items. Its presence is well-documented in thermally processed foods, contributing significantly to their desirable sensory attributes.

Below is a table summarizing the detection of this compound in different food matrices:

| Food Matrix | References |

| Roasted Coffee | foodb.cachemicalbook.comsigmaaldrich.comsigmaaldrich.comchemdad.comthegoodscentscompany.com |

| Chicken Broth/Cooked Chicken | thegoodscentscompany.comperfumerflavorist.comjst.go.jpmdpi.comresearchgate.net |

| Roasted Sesame Seed Oil | thegoodscentscompany.comperfumerflavorist.comfda.govnih.govresearchgate.netflavscents.com |

| Green Vegetables | foodb.ca |

| Roasted Pork | chemicalbook.comchemdad.comthegoodscentscompany.comperfumerflavorist.com |

| Beef | thegoodscentscompany.comperfumerflavorist.com |

| Raspberry | chemicalbook.comchemdad.comthegoodscentscompany.comperfumerflavorist.com |

Formation Mechanisms: Maillard Reaction and Contributions from Lipid Oxidation

The formation of this compound in food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Specifically, it is understood to form from the interaction of sulfur-containing amino acids like cysteine with other reactants. researchgate.netnih.gov Thiamine degradation during heating can also lead to the formation of various thiazoles. researchgate.net

Contributions to Sensory Perception and Flavor Profiles

Characterization of Flavor Attributes

This compound is recognized for its distinct flavor and aroma characteristics, which are often described as savory, roasted, nutty, and green. foodb.cachemicalbook.comsigmaaldrich.comsigmaaldrich.comthegoodscentscompany.comperfumerflavorist.commdpi.comchemimpex.comperfumerflavorist.comchemhub.comdatavagyanik.com More specific descriptors include meaty, pistachio, and cocoa-like notes. sigmaaldrich.comthegoodscentscompany.comperfumerflavorist.comperfumerflavorist.com

The following table outlines the various flavor attributes associated with this compound:

Identification as Key Aroma Compounds in Complex Food Systems

Due to its potent and characteristic aroma, this compound has been identified as a key aroma compound in several complex food systems. For instance, it is considered a primary aroma compound in chicken soup stock, contributing significantly to its "roast meaty" and "roast" flavor profiles. chemicalbook.comsigmaaldrich.comsigmaaldrich.comjst.go.jp Its presence is also crucial in defining the aroma of roasted coffee and sesame seed oil. sigmaaldrich.comthegoodscentscompany.comperfumerflavorist.comresearchgate.net

Quantitative Assessment of Odor Thresholds and Odor Activity Values

The odor threshold of this compound, which is the lowest concentration at which it can be detected by the human nose, has been reported to be 100 parts per billion. chemicalbook.com In chicken soup stock, it was found to have a high flavor dilution (FD) factor, indicating its importance as a potent odorant in that system. jst.go.jp While specific odor activity values (OAVs) are not extensively detailed in the provided search results, its high FD factor and identification as a key aroma compound in multiple food systems strongly suggest it typically possesses a high OAV in these contexts. jst.go.jpmdpi.com

Research in Food Product Development and Sensory Enhancement

The heterocyclic compound this compound is a significant focus of research in food science, particularly in the development of new food products and the enhancement of sensory experiences. Its distinctive organoleptic properties make it a valuable tool for food technologists aiming to create or intensify specific flavor profiles.

Investigation as a Flavoring Agent for Savory Products and Seasonings

This compound is widely utilized as a flavoring agent in a variety of savory food products. chemimpex.com Its characteristic roasted, nutty, and slightly meaty aroma contributes depth and complexity to numerous applications. datavagyanik.comsigmaaldrich.com Research has identified it as a key aroma compound in items such as chicken soup stock, where it imparts crucial "roast meaty" and "roast" flavor notes. jst.go.jp Its effectiveness in enhancing the savory character of foods has led to its incorporation in meat products, sauces, snacks, and seasonings. chemimpex.comdatavagyanik.com

The compound's ability to deliver these desirable notes makes it a valuable ingredient for food formulators seeking to create authentic and rich taste profiles in processed and convenience foods. datavagyanik.com It is often used in synergistic blends with other aroma compounds to achieve specific and customized flavor profiles tailored to different food categories, such as grilled meat flavors or smoked cheese. datavagyanik.com

| Snacks | Savory Snacks | Provides a unique, appealing taste chemimpex.com |

Impact on Sensory Characteristics in Processed Foodstuffs (e.g., coffee roasting)

The processing of food can dramatically alter its sensory characteristics, and this compound is a notable compound that emerges and influences flavor during such processes. A prime example is coffee roasting. sigmaaldrich.com During roasting, a multitude of chemical changes, including Maillard reactions and Strecker degradation, lead to the formation of hundreds of volatile compounds that define the final aroma of the coffee. nih.govnih.gov

Table 2: Sensory Descriptors of this compound in Processed Foods

| Descriptor | Associated Food Context | Source |

|---|---|---|

| Nutty | Coffee, General | nih.gov |

| Cocoa | Coffee, Chocolate Flavors | sigmaaldrich.comperfumerflavorist.com |

| Green | Coffee, General | sigmaaldrich.comnih.gov |

| Meaty | Meat Dishes, Chicken Soup | sigmaaldrich.comjst.go.jp |

Advanced Studies on Interactions within Complex Food Matrices

The ultimate flavor perception of a food product arises not from single compounds but from the intricate interactions of numerous volatile and non-volatile molecules within a complex food matrix. Advanced research focuses on understanding how this compound interacts with other components to create a final, cohesive flavor profile. datavagyanik.com

Advanced Analytical Methodologies for Characterization and Detection

High-Resolution Chromatographic Techniques

Chromatography is a fundamental tool for separating complex mixtures into their individual components. For a volatile compound like 2-Ethyl-4-methylthiazole, gas chromatography and its various hyphenated techniques are particularly well-suited.

Gas Chromatography (GC) for Separation and Identification in Research

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile compounds. In the context of this compound, GC is utilized to separate it from other volatile constituents within a sample matrix. The compound's retention time, the time it takes to travel through the chromatographic column, is a key identifier. For instance, on a non-polar column like OV-101 at 110°C, this compound has a reported Kovats' retention index of 970, which aids in its identification. The use of different GC columns and temperature programs can be optimized to achieve better resolution and a higher number of measurable volatile components in complex samples like cooked meat. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. This technique is extensively used for the analysis of volatile compounds, including this compound, in various matrices such as cooked meats, coffee, and wine. scispace.comnih.govchromatographyonline.com In GC-MS analysis, after the compounds are separated by the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a fingerprint of the molecule, allows for its definitive identification by comparing it to spectral libraries like the NIST database. researchgate.net For example, GC-MS has been employed to identify this compound in cooked Hanwoo beef and is a standard method for its determination in feed additives. scispace.comlegislation.gov.uk

The following table summarizes the application of GC-MS in the analysis of this compound in different food products.

| Food Product | Role of this compound | Analytical Approach |

| Cooked Hanwoo Beef | Flavor Component | SPME-GC-MS |

| Cooked Meat (general) | Flavor Component | HS-SPME-GC-MS |

| Feed Additives | Flavoring Agent | GC-MS with retention time locking |

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-ToFMS) for Detailed Profile Analysis

For highly complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) offers enhanced separation and detection capabilities. gcms.cz This advanced technique utilizes two different chromatographic columns in series, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC. The fast acquisition speed of the ToFMS is essential to capture the narrow peaks eluting from the second dimension column. GCxGC-ToFMS has been successfully applied to analyze the volatile profile of coffee, where this compound was identified among hundreds of other compounds. nih.gov This method allows for a more detailed and comprehensive characterization of the aroma profile, revealing minor components that might be missed by conventional GC-MS. nih.gov

Preparative Gas Chromatography and High-Performance Liquid Chromatography (HPLC) for Isolation and Purification in Research

In research settings, it is often necessary to isolate and purify specific compounds for further study, such as structural elucidation or sensory analysis. Preparative gas chromatography (prep-GC) is a technique used to isolate volatile compounds like this compound from a mixture. tum.de By collecting the fraction corresponding to the elution of the target compound, a pure sample can be obtained. Similarly, high-performance liquid chromatography (HPLC) can be employed for the purification of thiazole (B1198619) derivatives, particularly for less volatile or thermally sensitive compounds. bohrium.comambeed.com For instance, reversed-phase HPLC has been used for the separation and quantification of various thiazole derivatives. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete mapping of the molecular structure. tandfonline.com

The structural confirmation of synthesized thiazole derivatives, including those similar in structure to this compound, relies heavily on NMR data. figshare.comresearchgate.netdergipark.org.tr For instance, in the synthesis of various thiazole derivatives, ¹H-NMR and ¹³C-NMR spectral data are standard for structural elucidation. figshare.comresearchgate.net Although a specific complete spectrum for this compound is not detailed in the provided results, the general approach involves analyzing chemical shifts (δ), coupling constants (J), and signal integrations to confirm the presence and connectivity of the ethyl group, the methyl group, and the thiazole ring protons.

¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the proton on the thiazole ring (a singlet).

¹³C NMR: Would reveal distinct signals for each carbon atom in the molecule, including those in the thiazole ring and the alkyl substituents. beilstein-journals.org

This detailed structural information is critical for confirming the identity of the compound, especially when differentiating it from isomers.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound with high accuracy. beilstein-journals.orgthieme-connect.com By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can provide an exact molecular formula for this compound (C₆H₉NS). sciex.comnist.gov

This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For example, in the synthesis and characterization of novel thiazole derivatives, HRMS is used to confirm the elemental composition of the final products. figshare.comdergipark.org.tr The exact mass measurement provided by HRMS, often with an error of less than 5 ppm, offers a high level of confidence in the compound's identification. This technique is frequently used alongside NMR to provide orthogonal confirmation of the compound's structure. researchgate.net

Below is a table summarizing the key mass spectrometry data for this compound.

| Compound Name | Molecular Formula | Molecular Weight | Mass Spectrometry Data Source |

| This compound | C₆H₉NS | 127.207 | NIST WebBook nist.gov, MassBank |

Sophisticated Sample Preparation and Extraction Methods

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile and semi-volatile aroma compounds from food matrices. kiriyama.co.jp It operates under high vacuum and at low temperatures, which minimizes the formation of artifacts and the degradation of thermally labile compounds. kiriyama.co.jp This makes it particularly suitable for isolating the true aroma profile of a sample.

The SAFE apparatus allows for the efficient extraction of aroma-active compounds, like this compound, from complex food systems by using a solvent to assist in the evaporation process. kiriyama.co.jp This technique is often the precursor to analysis by GC-O and AEDA, ensuring that the extract being analyzed is a faithful representation of the original aroma.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices, including food and beverages. d-nb.infomdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. d-nb.info Volatile compounds, such as this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for desorption and analysis. chromatographyonline.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. mdpi.com For instance, Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are often used for broad-range volatile analysis. d-nb.infofrontiersin.org HS-SPME is particularly useful for studying the interactions between volatile compounds and nonvolatile matrix components. nih.gov This method is valued for its speed, sensitivity, and minimal sample preparation requirements, making it a powerful tool for the routine analysis and quality control of products where this compound is a key aroma component. researchgate.net

The following table outlines different SPME fibers and their suitability.

| SPME Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Nonpolar | Nonpolar volatile and semi-volatile compounds |

| Polyacrylate (PA) | Polar | Polar compounds like phenols and alcohols |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of small to large analytes, including sulfur compounds and amines |

Research in Environmental and Agricultural Applications

Role in Agrochemistry Research and Development

Research and development efforts in agrochemistry focus on using 2-Ethyl-4-methylthiazole to improve the effectiveness of pesticides and herbicides. chemimpex.com Studies indicate that its inclusion in formulations can help to enhance the stability of the products. chemimpex.com This increased stability contributes to maintaining the product's effectiveness over time. chemimpex.com The compound's properties are leveraged to create more robust and efficient solutions for agricultural applications, aiming to improve how well these products work against pests. chemimpex.comchemimpex.com While it is used in these formulations, some suppliers of the chemical for laboratory use advise against its direct application as a pesticide or biocidal product. fishersci.com

Evaluation for Use as Flavorings in Animal Nutrition

This compound has been evaluated and is authorized for use as a sensory additive and flavouring compound in animal nutrition. europa.eulegislation.gov.uk The European Food Safety Authority (EFSA) concluded that, under the proposed conditions of use in feed, the substance does not have adverse effects on animal health, human health, or the environment. europa.eu Its authorization as a feed additive for all animal species was granted by the European Commission. europa.eu

The rationale for its efficacy in animal feed is extrapolated from its established function as a flavouring in human food; since it enhances smell and palatability in food, a further demonstration of efficacy for feed was not deemed necessary. europa.eu The global market reflects its growing use in the animal feed and pet nutrition sectors, where taste palatability is crucial for product performance. datavagyanik.com It is recognized as a safe and effective flavoring agent for animal feed when used according to established guidelines. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Manufacturers of feed additives include it in premix solutions to help achieve high efficiency in animal husbandry. kuzeynutrition.com.tr

Regulatory and Analytical Details for this compound in Animal Feed

| Parameter | Description | Source(s) |

| Additive Category | Sensory additives | europa.eulegislation.gov.uk |

| Functional Group | Flavouring compounds | europa.eulegislation.gov.uk |

| Authorization | Authorized as a feed additive for all animal species. | europa.eueuropa.eu |

| Safety Conclusion | No adverse effects on animal health, human health, or the environment under proposed use conditions. | europa.eu |

| Efficacy Basis | Efficacy extrapolated from its function as a flavouring in human food. | europa.eu |

| Method of Analysis | Gas chromatography-mass spectrometry with retention time locking (GC-MS-RTL) for determination in the feed additive and premixtures. | legislation.gov.uk |

Computational Chemistry and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. ijpsdronline.comijpsonline.com

For thiazole (B1198619) derivatives, 2D and 3D-QSAR models have been successfully developed to predict a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. laccei.orgnih.govjapsonline.com These models correlate physicochemical properties and structural features with therapeutic potency.

For instance, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, a target for anti-inflammatory drugs, developed a model with a correlation coefficient of 0.626. laccei.org The model identified specific descriptors related to atomic charges and van der Waals surface area as being significant for inhibitory activity. laccei.org In another study on aryl thiazole derivatives, a statistically significant 2D-QSAR model for antibacterial activity (against Gram-positive bacteria) yielded a high correlation coefficient (r² = 0.9521), indicating its strong predictive power. ijpsdronline.com

In silico models are also employed to predict pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Studies on novel thiazole derivatives have used online tools and computational platforms to predict properties like oral bioavailability and adherence to Lipinski's rule of five, which helps in identifying drug-like candidates early in the discovery process. bohrium.comnih.govnih.gov For example, in silico predictions for a series of 1,3-thiazole derivatives designed as anti-Trypanosoma cruzi agents showed promising drug-like results, with all compounds complying with Lipinski and Veber rules. bohrium.comnih.gov

Table 1: Examples of Predictive QSAR Models for Thiazole Derivatives

| Thiazole Derivative Series | Target/Activity | Key Findings/Model Statistics | References |

|---|---|---|---|

| 59 Thiazole Derivatives | 5-Lipoxygenase (5-LOX) Inhibition | A 2D-QSAR model was generated with a correlation coefficient of 0.626 and a test set prediction coefficient of 0.621. | laccei.org |

| 20 Aryl Thiazole Derivatives | Antibacterial (G+ inhibition) | A 2D-QSAR model showed r² = 0.9521 and q² = 0.8619. | ijpsdronline.com |

| 2,4-disubstituted thiazoles | Antimicrobial Activity | QSAR studies indicated that the molecular connectivity index (2χv) and Kier's shape index (kα3) were key parameters for activity. | japsonline.com |

| Thiazolylphosphonium salts | Antimicrobial Activity | Regression QSAR models were successfully built to predict the antimicrobial activity of new thiazole derivatives. | nih.gov |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed three-dimensional insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its biological activity. ijpsonline.comresearchgate.net These methods are instrumental in understanding the structure-activity relationship (SAR) by generating 3D contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in potency. researchgate.net

Numerous studies on thiazole derivatives have utilized CoMFA and CoMSIA to guide the design of more effective inhibitors for various therapeutic targets.

FBPase Inhibitors: A study on 63 phosphonic acid-containing thiazole derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors yielded robust CoMFA and CoMSIA models. The CoMFA model gave a cross-validated q² of 0.675 and a non-cross-validated r² of 0.985, indicating high predictive power. nih.gov

HCV NS5A Inhibitors: For a series of 45 thiazole derivatives targeting the Hepatitis C Virus (HCV) NS5A protein, the CoMFA model showed a q² of 0.607 and r² of 0.934, while the CoMSIA model gave a q² of 0.516 and r² of 0.960. benthamdirect.comingentaconnect.com

Chk1 Inhibitors: In a study of pyridyl aminothiazole derivatives as Checkpoint kinase 1 (Chk1) inhibitors, the CoMFA model produced a q² of 0.608 and r² of 0.972, and the CoMSIA model gave a q² of 0.662 and r² of 0.970. nih.gov

The contour maps generated from these analyses provide a visual guide for drug design. For example, in the study of Chk1 inhibitors, the CoMFA electrostatic contour map indicated that an electronegative group at a specific position on the thiazole ring was favorable for activity, while the steric map showed that bulky substituents were disfavored in another region. nih.gov Similarly, for antimicrobial derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, CoMFA and CoMSIA models were developed to delineate the structural requirements for activity. tandfonline.comtandfonline.com

Table 2: Statistical Validation of CoMFA/CoMSIA Models for Thiazole Derivatives

| Target Enzyme/Receptor | Derivative Class | Model | q² (Cross-validated r²) | r² (Non-cross-validated) | r²pred (External Prediction) | References |

|---|---|---|---|---|---|---|

| FBPase | Phosphonic acid-containing thiazoles | CoMFA | 0.675 | 0.985 | - | nih.gov |

| FBPase | Phosphonic acid-containing thiazoles | CoMSIA | 0.619 | 0.979 | - | nih.gov |

| HCV NS5A | Thiazole Derivatives | CoMFA | 0.607 | 0.934 | 0.713 | benthamdirect.comingentaconnect.com |

| HCV NS5A | Thiazole Derivatives | CoMSIA | 0.516 | 0.960 | 0.939 | benthamdirect.comingentaconnect.com |

| Checkpoint Kinase 1 (Chk1) | Pyridyl aminothiazoles | CoMFA | 0.608 | 0.972 | 0.668 | nih.gov |

| Checkpoint Kinase 1 (Chk1) | Pyridyl aminothiazoles | CoMSIA | 0.662 | 0.970 | 0.641 | nih.gov |

Molecular Docking and Dynamics Simulation Studies for Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein's active site. It is used to elucidate the binding mode and predict the strength of interaction, often quantified as a binding affinity or docking score. orientjchem.org Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. plos.org

For thiazole derivatives, docking studies have been crucial in rationalizing their biological activities and guiding further optimization.

Antiparasitic Activity: Docking analysis of 1,3-thiazole derivatives against cruzain, a key enzyme in Trypanosoma cruzi, helped to rationalize their potent activity in combating Chagas disease. bohrium.comnih.gov

Anticancer Activity: Thiazole derivatives have been docked into the active sites of various cancer-related proteins, such as Epidermal Growth Factor Receptor (EGFR) and thymidylate synthase. nih.govajgreenchem.com For example, novel thiazolylhydrazonothiazoles were docked into the EGFR tyrosine kinase domain, with results suggesting a high binding efficiency, which correlated with their observed cytotoxicity against cancer cell lines. nih.gov

Antibacterial Activity: In a study of thiazole Schiff base derivatives, compounds were docked against bacterial proteins from B. subtilis (PDB ID: 6JHK) and E. coli (PDB ID: 1KZN). The results supported the in vitro antibacterial data, and subsequent MD simulations confirmed that the most potent compounds remained stable in the binding site of the receptors. plos.org

These studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the thiazole ligand, providing a detailed map of the binding site. ajgreenchem.com

Table 3: Molecular Docking of Thiazole Derivatives with Protein Targets

| Thiazole Derivative Class | Protein Target (PDB ID) | Therapeutic Area | Key Interacting Residues/Findings | References |

|---|---|---|---|---|

| 1,3-Thiazole derivatives | Cruzain | Antiparasitic (Chagas) | Docking analysis was used to predict binding modes and support the rational design of potent antitrypanosomal drugs. | bohrium.comnih.gov |

| Thiazole Schiff bases | B. subtilis receptor (6JHK), E. coli receptor (1KZN) | Antibacterial | Docking scores and binding modes correlated with in vitro activity; MD simulations confirmed stable binding. | plos.org |

| Thiazolylhydrazonothiazoles | EGFR Tyrosine Kinase | Anticancer | Compounds showed high binding efficiency and interacted with key residues in the EGFR active site. | nih.gov |

| Thiazole-1,2,3-triazole hybrids | Thymidylate Synthase (6GYJ) | Anticancer (Glioblastoma) | Favorable docking scores and interactions (H-bond, π-π stacked, π-sulfur) were observed. | ajgreenchem.com |

| Thiazole carboxamides | Various proteins (e.g., 5I9I) | General Biological Screening | Docking simulations were used to confirm binding affinity and guide biological evaluation. | tandfonline.comresearchgate.net |

In Silico Methodologies for Rational Compound Design and Optimization

The ultimate goal of the computational approaches described above is the rational design and optimization of new chemical entities. By integrating the insights from QSAR, CoMFA/CoMSIA, and molecular docking, medicinal chemists can design novel thiazole derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. mdpi.comresearchgate.netnih.gov

The process typically involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying the core thiazole scaffold and exploring different substituents or replacing parts of the molecule with bioisosteres to improve properties without losing key interactions.

Structure-Based Design: Using the 3D structure of the target protein from docking studies to design ligands that fit perfectly into the binding pocket and form optimal interactions with key residues. researchgate.net

Pharmacophore Modeling: Building a 3D model of the essential steric and electronic features required for biological activity. This pharmacophore model then serves as a template for designing or searching for new molecules that match these features. researchgate.netnih.gov

Predictive Modeling: Employing established QSAR models to predict the activity of newly designed compounds before undertaking their chemical synthesis, thereby prioritizing the most promising candidates. nih.govmdpi.com

For example, a study focused on designing novel fructose-1,6-biphosphatase inhibitors used the combined results from CoMFA/CoMSIA and molecular docking to design a set of 60 new analogues, which were predicted to have significantly improved potencies. nih.gov Similarly, the rational design of anti-HIV thiazole derivatives involved combining structural biology and computational chemistry to create compounds capable of targeting multiple sites on the reverse transcriptase enzyme. mdpi.com These in silico methodologies streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Emerging Research Areas and Future Scientific Perspectives

Exploration of Novel Therapeutic Avenues Through Targeted Chemical Modifications

The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, and 2-Ethyl-4-methylthiazole serves as a valuable scaffold for developing new therapeutic agents. chemimpex.comijpsjournal.com Its inherent stability and reactivity make it an ideal starting point for chemical modifications aimed at discovering bioactive compounds. chemimpex.com Research into thiazole derivatives has revealed their potential as anticancer and antimicrobial agents. mdpi.com

Targeted modifications of the this compound structure can significantly influence its biological activity. For instance, the introduction of different functional groups can enhance a compound's ability to interact with specific biological targets, such as enzymes or receptors. Studies on related thiazole compounds have demonstrated that such modifications can lead to derivatives with potent activity against various diseases, including cancer and inflammatory conditions. chemimpex.commdpi.com The synthesis of novel thiazole derivatives has been shown to yield compounds with promising antibacterial and antifungal properties, even against multidrug-resistant pathogens. mdpi.com

A key strategy in this field is the creation of compound libraries with diverse chemical structures based on the this compound framework. These libraries can then be screened for activity against a wide range of biological targets. This approach accelerates the discovery of new drug candidates. For example, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer properties. tandfonline.comresearchgate.net Furthermore, the development of neuroprotective methylthiazoles and their modification as NO-chimeras are being explored for potential therapies in neurodegenerative diseases. nih.gov

Application in the Design and Development of New Materials and Specialty Chemicals

The versatility of this compound extends to the realm of materials science and the production of specialty chemicals. chemimpex.comthegoodscentscompany.com Its unique chemical properties make it a valuable building block for synthesizing new materials with specific, desirable characteristics. chemimpex.com Companies in the chemical industry are leveraging their expertise in sulfur and heterocyclic chemistries to produce high-impact aroma chemicals and intermediates for various sectors, including material sciences. thegoodscentscompany.com

The compound is utilized in the development of environmentally friendly products, with applications in industries such as coatings, building materials, and new material formulations. lookchem.com Research is ongoing to explore its use in creating advanced materials. For instance, its derivatives are being investigated for their potential role in the development of new organic materials with specific electronic or optical properties.

In the field of specialty chemicals, this compound is used as an intermediate in various organic reactions. chemimpex.com For example, it can undergo direct arylation using palladium catalysts, a process that opens up pathways for synthesizing complex organic molecules. This method is seen as a more sustainable approach compared to traditional cross-coupling reactions. researchgate.net The compound is also used in assays for prioritizing mutations and yields and as a halide in palladium catalysts to synthesize other chemical structures like pyrazoles and isoxazoles. biosynth.com

Advanced Methodologies for Tailored Process Flavoring Creation

This compound is a key component in the food and beverage industry, prized for its ability to impart nutty, roasted, and savory flavor profiles. chemimpex.comulprospector.com It is found naturally in foods like coffee and is used to flavor a wide range of products, including baked goods, meat dishes, and savory snacks. sigmaaldrich.comulprospector.com The demand for more sophisticated and customized flavor experiences has driven innovation in how this compound is utilized. datavagyanik.com

Advanced methodologies are being developed to create tailored "process flavors," which are complex flavor systems generated through controlled chemical reactions, such as the Maillard reaction. btbuspxb.com These methods aim to replicate the authentic tastes that develop during cooking. datavagyanik.com The industry is moving towards creating synergistic blends of this compound with other aroma compounds to achieve specific and nuanced flavor profiles that cater to diverse consumer preferences and regional palates. datavagyanik.com

Recent innovations include the use of micro-dosed and encapsulated forms of this compound. datavagyanik.com This technique allows for a targeted and controlled release of the flavor during consumption, enhancing the sensory experience and improving the shelf life of the product. datavagyanik.com Furthermore, there is a growing focus on the use of greener solvents and optimized catalyst systems in the synthesis of flavor compounds to ensure sustainable production practices. datavagyanik.com

Interdisciplinary Research Integrating Organic Chemistry, Biochemistry, and Food Science

The study of this compound is a prime example of successful interdisciplinary research, bridging the fields of organic chemistry, biochemistry, and food science. chemimpex.com

Organic Chemistry: Focuses on the synthesis and modification of this compound. The Hantzsch thiazole synthesis is a classic method that can be adapted to produce this and related compounds. Modern synthetic strategies, such as palladium-catalyzed direct arylation, are being developed to create derivatives with greater efficiency and sustainability. researchgate.net

Biochemistry: Investigates the biological activities and mechanisms of action of this compound and its derivatives. This includes studying its interactions with enzymes and receptors to understand its potential therapeutic effects. For example, research has explored the antimicrobial and anticancer activities of various thiazole compounds. ijpsjournal.comnih.gov

The synergy between these disciplines is crucial for advancing our understanding and application of this compound. Chemical synthesis provides the molecules, biochemical studies reveal their functional properties, and food science translates this knowledge into tangible benefits for consumers.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Ethyl-4-methylthiazole and its derivatives?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using thiourea or thioamides with α-halo carbonyl compounds. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions . Additionally, Schiff base formation (e.g., reacting hydrazides with benzaldehyde derivatives) is a key step in generating bioactive thiazole analogs, as seen in the synthesis of phenylthiazole compounds with antibacterial properties . For this compound, similar strategies involving alkylation or substitution at the thiazole ring’s 2- and 4-positions may be applied, though specific protocols should be optimized based on precursor availability and reaction kinetics.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and regiochemistry. For instance, -NMR and -NMR are used to resolve signals from ethyl and methyl groups attached to the thiazole ring . Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like C-S and C=N bonds. High-performance liquid chromatography (HPLC) or melting point analysis (e.g., m.p. 141–143°C for triazole derivatives ) ensures purity.

Q. What are the primary biological activity profiles associated with thiazole derivatives like this compound?

- Methodological Answer : Thiazoles exhibit diverse bioactivities, including anticancer, antimicrobial, and antiplatelet effects. For example, isoxazolmethylthio-thiazole derivatives inhibit platelet aggregation and viral replication , while phenylthiazole compounds demonstrate antibacterial activity against Gram-positive pathogens . This compound’s bioactivity may be explored through in vitro assays (e.g., cytotoxicity testing or enzyme inhibition studies), with structural analogs serving as reference compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Methodological Answer : Reaction optimization involves screening catalysts, solvents, and temperatures. For example, LiCl in ethanol improves yields in hydrazinecarboximidamide synthesis . Microwave-assisted synthesis or flow chemistry may reduce reaction times for thiazole cyclization. Design of Experiments (DoE) approaches, such as factorial designs, can systematically evaluate variables like molar ratios and pH .

Q. What strategies address contradictions in reported bioactivity data for thiazole derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

- Validate purity via HPLC or elemental analysis .

- Replicate studies under standardized conditions (e.g., identical pathogen strains or enzyme isoforms).

- Employ computational tools (e.g., molecular docking) to reconcile structure-activity relationships (SAR) with conflicting results .

Q. How do substituent modifications at the thiazole ring influence bioactivity and stability?

- Methodological Answer : Substituents like halogens or nitro groups enhance bioactivity but may affect solubility. For instance, 4-nitrophenyl groups in 2-(chloromethyl)-4-(4-nitrophenyl)thiazole improve antimicrobial potency but require formulation adjustments for bioavailability . Stability studies (e.g., accelerated degradation under heat/light) guide structural optimization. QSAR models can predict the impact of substituents on pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.